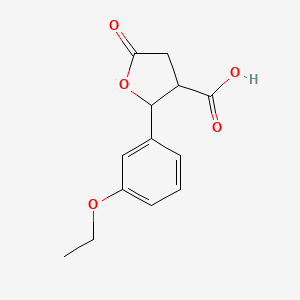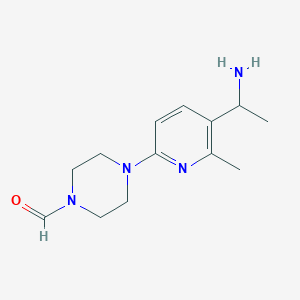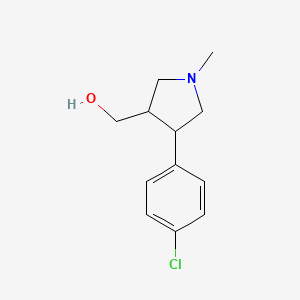
3-Chloro-1,6-dimethylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-1,6-dimethylpyridin-2(1H)-one is an organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound, characterized by a chlorine atom and two methyl groups attached to the pyridine ring, exhibits unique chemical properties that make it valuable for various scientific and industrial applications.
准备方法
合成路线和反应条件
3-氯-1,6-二甲基吡啶-2(1H)-酮的合成通常涉及1,6-二甲基吡啶-2(1H)-酮的氯化。这可以通过在受控条件下使用二氧化硫酰氯或五氯化磷等试剂来实现。反应通常在二氯甲烷或氯仿等惰性溶剂中在低温下进行,以确保选择性氯化。
工业生产方法
在工业规模上,3-氯-1,6-二甲基吡啶-2(1H)-酮的生产可能涉及连续流动工艺,以提高效率和产率。采用催化剂和优化的反应条件,以最大限度地减少副产物并确保最终产品的纯度。
化学反应分析
反应类型
3-氯-1,6-二甲基吡啶-2(1H)-酮可以进行各种化学反应,包括:
亲核取代: 氯原子可以被胺、硫醇或醇盐等亲核试剂取代。
氧化: 甲基可以被氧化形成相应的羧酸或醛。
还原: 该化合物可以被还原形成1,6-二甲基吡啶-2(1H)-酮。
常用试剂和条件
亲核取代: 在极性非质子溶剂中使用如氨基钠或硫醇钾等试剂。
氧化: 使用高锰酸钾或三氧化铬等氧化剂。
还原: 使用如氢化铝锂或硼氢化钠等还原剂。
主要形成的产物
亲核取代: 取代的吡啶衍生物。
氧化: 羧酸或醛。
还原: 还原的吡啶衍生物。
科学研究应用
3-氯-1,6-二甲基吡啶-2(1H)-酮在科学研究中有多种应用:
化学: 用作合成复杂有机分子的中间体。
生物学: 研究其在药物发现中作为生物活性化合物的潜力。
医学: 探索其治疗特性,包括抗菌和抗癌活性。
工业: 用于生产农用化学品和特种材料。
作用机制
3-氯-1,6-二甲基吡啶-2(1H)-酮的作用机制取决于其具体的应用。在生物系统中,它可能与酶或受体等分子靶标相互作用,调节其活性。氯原子和甲基可以影响该化合物的结合亲和力和选择性,影响其整体疗效。
相似化合物的比较
类似化合物
3-氯吡啶: 缺乏甲基,导致不同的反应性和应用。
1,6-二甲基吡啶-2(1H)-酮: 缺乏氯原子,影响其化学性质和用途。
3-溴-1,6-二甲基吡啶-2(1H)-酮: 结构相似,但氯原子被溴原子取代,导致不同的反应性。
独特之处
3-氯-1,6-二甲基吡啶-2(1H)-酮的独特之处在于同时存在氯原子和甲基,这赋予了其独特的化学性质和反应性。这使其在这些官能团起关键作用的特定应用中具有价值。
属性
IUPAC Name |
3-chloro-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-4-6(8)7(10)9(5)2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEQLOSHUQBDSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,5-Dimethyl-6-(2,4,5-trimethylphenyl)imidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11788601.png)

![6-(4-Ethylpiperazin-1-yl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11788616.png)
![6-Phenyl-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11788619.png)
![6-(3-Chloro-4-methoxyphenyl)-3,5-dimethylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11788627.png)



![2-Cyclopentylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11788656.png)
![5-Ethyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11788664.png)
![tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)



